Bortezomib - 1610526-91-4

Bortezomib

Catalog Number: EVT-7930824
CAS Number: 1610526-91-4
Molecular Formula: C19H25BN4O4
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bortezomib is a potent, reversible proteasome inhibitor that plays a crucial role in scientific research, particularly in the fields of oncology and cell biology. [] It is classified as a dipeptide boronate and specifically targets the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for protein degradation within cells. [] Bortezomib's ability to disrupt the UPS has made it an invaluable tool for investigating various cellular processes, including cell cycle regulation, apoptosis (programmed cell death), and signal transduction pathways.

Mechanism of Action

Bortezomib exerts its effects primarily by inhibiting the activity of the 26S proteasome. [, , ] The 26S proteasome is a multi-subunit complex responsible for degrading proteins tagged with ubiquitin, a small regulatory protein. By binding to the catalytic subunit of the proteasome, Bortezomib prevents the breakdown of ubiquitinated proteins, leading to their accumulation within the cell. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including:

  • Cell Cycle Arrest: The accumulation of cyclin inhibitors and other regulatory proteins disrupts normal cell cycle progression, leading to cell cycle arrest. [, ]
  • Apoptosis Induction: Bortezomib promotes apoptosis through multiple mechanisms, including the activation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, and the induction of endoplasmic reticulum stress. [, , ]
  • Inhibition of NF-κB Pathway: Bortezomib blocks the degradation of IκB, an inhibitor of the NF-κB transcription factor, thereby suppressing the NF-κB pathway. [, ] This pathway is often dysregulated in cancer cells and contributes to their survival, proliferation, and resistance to therapy.

Oncology Research

  • Investigating Mechanisms of Drug Resistance: Bortezomib has been instrumental in understanding mechanisms underlying drug resistance in various cancers, including multiple myeloma. [, , ] Studies using bortezomib-resistant cell lines have identified key pathways and molecules involved in resistance development, paving the way for new therapeutic strategies.
  • Identifying Novel Therapeutic Targets: Research utilizing Bortezomib has revealed novel therapeutic targets for cancer treatment. [] By elucidating the signaling pathways and molecular interactions affected by bortezomib, scientists have identified promising targets for developing new anti-cancer agents.
  • Developing Combination Therapies: Bortezomib has shown promise in preclinical studies when combined with other anti-cancer agents. [, , ] Its ability to sensitize cancer cells to other therapies has sparked interest in developing combination treatment strategies that enhance efficacy and overcome drug resistance.

Cell Biology Research

  • Studying Protein Degradation Pathways: Bortezomib is a valuable tool for studying the ubiquitin-proteasome system (UPS) and its role in various cellular processes. [] Its ability to inhibit proteasome activity allows researchers to investigate the consequences of protein accumulation and identify substrates of the UPS.
  • Investigating Cell Cycle Regulation: Bortezomib's ability to induce cell cycle arrest has made it a useful tool for dissecting the molecular mechanisms governing cell cycle progression. [, ] Researchers use Bortezomib to study the function of cell cycle regulators and identify new targets for manipulating cell division.
  • Understanding Apoptosis Mechanisms: Bortezomib's ability to induce apoptosis has been exploited to gain insights into the complex mechanisms regulating programmed cell death. [, , ] Researchers use Bortezomib to study the roles of specific proteins and signaling pathways in apoptosis and to identify potential therapeutic targets for promoting cancer cell death.
Future Directions
  • Overcoming Drug Resistance: Future research will focus on developing strategies to overcome or prevent Bortezomib resistance. [] This includes identifying biomarkers of resistance, understanding the mechanisms underlying resistance development, and developing new therapeutic agents or combination therapies that circumvent resistance mechanisms.
  • Enhancing Therapeutic Efficacy: Efforts are underway to enhance the efficacy of Bortezomib, potentially through targeted delivery systems or combination therapies with other agents. [, , ] These approaches aim to maximize the anti-tumor effects of Bortezomib while minimizing toxicity.

Properties

CAS Number

1610526-91-4

Product Name

Bortezomib

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
In water, 76 mg/L at 25 °C (est)
5.32e-02 g/L

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.